Dicyclohexylamine

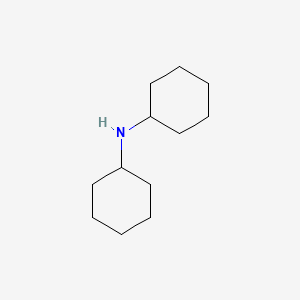

Descripción

This compound is a primary aliphatic amine.

Structure

3D Structure

Propiedades

IUPAC Name |

N-cyclohexylcyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h11-13H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBPCUCUWBYBCDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N, Array | |

| Record name | DICYCLOHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3175 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICYCLOHEXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1339 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3129-91-7 (nitrite), 3882-06-2 (nitrate), 68052-37-9 (phosphate[3:1]) | |

| Record name | Dicyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6025018 | |

| Record name | Dicyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dicyclohexylamine appears as a colorless liquid with a faint fishlike odor. Less dense than water. May be toxic by ingestion. Severely irritates skin, eyes and mucous membranes. Used to make paints, varnishes and detergents., Dry Powder; Liquid, Colorless liquid with a faint fishy odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | DICYCLOHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3175 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexanamine, N-cyclohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dicyclohexylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4801 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DICYCLOHEXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1339 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

492.4 °F at 760 mmHg (NTP, 1992), 255.8 °C @ 760 MM HG, 256 °C | |

| Record name | DICYCLOHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3175 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICYCLOHEXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4018 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICYCLOHEXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1339 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

greater than 210 °F (NTP, 1992), 105 °C, 105 °C o.c. | |

| Record name | DICYCLOHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3175 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dicyclohexylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4801 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DICYCLOHEXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1339 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Slightly soluble (NTP, 1992), SPARINGLY SOL IN WATER; SOL IN USUAL ORGANIC SOLVENTS; MISCIBLE WITH CYCLOHEXYLAMINE, Soluble in ethanol, ether, benzene., Soluble in oxygenated solvents., Solubility in water, g/100ml at 25 °C: 0.08 | |

| Record name | DICYCLOHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3175 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICYCLOHEXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4018 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICYCLOHEXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1339 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.913 to 0.919 at 59 °F (NTP, 1992), 0.9104 at 25 °C/25 °C, Relative density (water = 1): 0.9 | |

| Record name | DICYCLOHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3175 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICYCLOHEXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4018 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICYCLOHEXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1339 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

6.25 at 68 °F mmHg (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.25 (AIR= 1), Relative vapor density (air = 1): 6.25 | |

| Record name | DICYCLOHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3175 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICYCLOHEXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4018 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICYCLOHEXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1339 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.03 [mmHg], 3.38X10-2 at 25 °C, Vapor pressure, kPa at 37.7 °C: 1.6 | |

| Record name | Dicyclohexylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4801 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DICYCLOHEXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4018 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICYCLOHEXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1339 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

101-83-7 | |

| Record name | DICYCLOHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3175 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dicyclohexylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DICYCLOHEXYLAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3399 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanamine, N-cyclohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dicyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicyclohexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.710 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICYCLOHEXYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A93RJW924 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DICYCLOHEXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4018 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICYCLOHEXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1339 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

68 °F (NTP, 1992), -0.1 °C | |

| Record name | DICYCLOHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3175 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICYCLOHEXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4018 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICYCLOHEXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1339 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Dicyclohexylamine: A Comprehensive Technical Guide

CAS Number: 101-83-7

Abstract

This technical guide provides an in-depth overview of dicyclohexylamine (DCHA), a versatile secondary amine with significant industrial applications. The document details its chemical and physical properties, toxicological data, and key applications, including its roles as a corrosion inhibitor, a rubber vulcanization accelerator, and an intermediate in pharmaceutical synthesis. Detailed experimental protocols for its synthesis, analysis, and application-specific performance evaluation are provided. Furthermore, this guide includes visualizations of key chemical pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction

This compound (DCHA), with the chemical formula (C₆H₁₁)₂NH, is a colorless to pale yellow liquid with a characteristic amine odor[1]. It is a valuable intermediate in the synthesis of a wide range of chemicals due to its reactive secondary amine group. Its primary applications are found in the rubber industry as a vulcanization accelerator, in boilers and steam pipes as a corrosion inhibitor, and in the pharmaceutical sector as a resolving agent and synthetic intermediate[2][3]. This guide aims to consolidate the technical information on DCHA, providing a single point of reference for professionals working with this compound.

Properties of this compound

The physical, chemical, and toxicological properties of this compound are summarized in the following tables for easy reference.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 101-83-7 | [1] |

| Molecular Formula | C₁₂H₂₃N | [1] |

| Molecular Weight | 181.32 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Faint, fish-like amine odor | [1] |

| Melting Point | -2 °C | [1] |

| Boiling Point | 256 °C | [1] |

| Density | 0.912 g/mL at 20 °C | |

| Vapor Pressure | 12 mmHg at 37.7 °C | |

| Flash Point | 96 °C (closed cup) | |

| Solubility | Sparingly soluble in water; soluble in most organic solvents | [2] |

| pKa | 10.4 (at 25 °C) |

Toxicological Properties

| Property | Value | Reference(s) |

| Oral LD₅₀ (Rat) | 200 - 373 mg/kg | |

| Dermal LD₅₀ (Rabbit) | 200 - 316 mg/kg | |

| Inhalation | May cause respiratory tract irritation, coughing, and shortness of breath. | |

| Skin Contact | Corrosive; causes severe skin burns and irritation. | |

| Eye Contact | Corrosive; causes severe eye damage. | |

| Sensitization | May cause skin sensitization. |

Synthesis of this compound

This compound can be synthesized through several routes, with the most common being the reductive amination of cyclohexanone.

Synthesis via Reductive Amination of Cyclohexanone

This method involves the reaction of cyclohexanone with cyclohexylamine in the presence of a reducing agent. A detailed experimental protocol is provided below.

Materials and Reagents:

-

Cyclohexanone

-

Cyclohexylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexanone (9.81 g, 0.1 mol) in 1,2-dichloroethane (100 mL).

-

Amine Addition: Add cyclohexylamine (9.92 g, 0.1 mol) to the solution and stir for 20 minutes at room temperature to form the enamine intermediate.

-

Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (27.5 g, 0.13 mol) to the stirred solution in portions over 30 minutes. An exothermic reaction may occur; maintain the temperature below 40°C using a water bath if necessary.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting materials are consumed (typically 3-5 hours).

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution (~100 mL) until gas evolution ceases. Ensure the aqueous layer is basic (pH > 8).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether (2 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless oil.

Applications of this compound

Corrosion Inhibition

This compound and its salts are effective volatile corrosion inhibitors (VCIs) for steel in acidic and humid environments. They function by adsorbing onto the metal surface and forming a protective film. The effectiveness of DCHA as a corrosion inhibitor can be evaluated using electrochemical techniques such as potentiodynamic polarization.

Materials and Equipment:

-

Potentiostat

-

Three-electrode electrochemical cell (working electrode: steel coupon, reference electrode: Ag/AgCl, counter electrode: platinum mesh)

-

Corrosive medium (e.g., 3.5% NaCl solution)

-

This compound inhibitor solution of various concentrations

-

Polishing papers and alumina slurry

-

Deionized water and acetone

Procedure:

-

Working Electrode Preparation: Polish the steel coupon with successively finer grades of silicon carbide paper, followed by a final polish with alumina slurry to a mirror finish. Rinse with deionized water and acetone, then dry.

-

Electrochemical Cell Setup: Assemble the three-electrode cell. Fill the cell with the corrosive medium containing the desired concentration of this compound. Immerse the prepared working electrode, reference electrode, and counter electrode in the solution.

-

Open Circuit Potential (OCP) Measurement: Allow the system to stabilize by monitoring the OCP for at least 30 minutes until a steady state is reached.

-

Potentiodynamic Polarization Scan: Begin the scan at a potential of -250 mV versus the OCP and scan in the anodic direction to +250 mV versus the OCP at a scan rate of 0.167 mV/s.

-

Data Analysis: Plot the resulting potential versus the logarithm of the current density. Determine the corrosion potential (Ecorr) and corrosion current density (icorr) from the Tafel plot. The inhibition efficiency (IE%) can be calculated using the following equation: IE% = [(i₀ - i) / i₀] x 100 where i₀ and i are the corrosion current densities without and with the inhibitor, respectively.

Rubber Vulcanization

This compound is a precursor in the synthesis of sulfenamide accelerators, such as N,N-Dicyclohexyl-2-benzothiazolesulfenamide (DCBS), which are used in the vulcanization of rubber[3][4]. These accelerators provide a delayed onset of cure (scorch safety) followed by a rapid vulcanization rate.

The general process involves compounding the rubber with sulfur, a this compound-based accelerator, activators (like zinc oxide and stearic acid), and other additives. The mixture is then heated to induce cross-linking of the polymer chains.

Pharmaceutical Applications

This compound is employed in the pharmaceutical industry primarily as a resolving agent for the separation of racemic mixtures of acidic drugs[2]. Its basic nature allows it to form diastereomeric salts with chiral acids, which can then be separated by crystallization due to their different solubilities.

Analytical Methods

The purity of this compound and its concentration in various matrices can be determined using gas chromatography (GC).

Gas Chromatography (GC) Analysis

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

-

Column: Agilent CP-Wax for Volatile Amines and Diamines (25 m x 0.32 mm, 1.2 µm film thickness) or equivalent[5].

-

Carrier Gas: Helium or Hydrogen.

-

Injector Temperature: 280 °C.

-

Detector Temperature: 300 °C.

-

Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

-

Injection Mode: Splitless.

-

Injection Volume: 1 µL.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., methanol or dichloromethane) at known concentrations.

-

Sample Preparation: Dissolve the sample containing this compound in the chosen solvent. If necessary, perform extraction and cleanup steps to remove interfering matrix components.

-

Injection: Inject the standard solutions and the sample solution into the gas chromatograph.

-

Analysis: Identify the this compound peak in the chromatogram based on its retention time compared to the standards.

-

Quantification: Construct a calibration curve by plotting the peak area of the standards versus their concentration. Determine the concentration of this compound in the sample from the calibration curve.

Safety and Handling

This compound is a corrosive and toxic substance that requires careful handling. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

This compound is a commercially significant secondary amine with diverse applications. Its properties make it an effective corrosion inhibitor, a key component in rubber vulcanization accelerators, and a useful resolving agent in the pharmaceutical industry. The experimental protocols and workflows provided in this guide offer a practical resource for researchers and professionals working with this compound. Proper safety precautions are paramount when handling this compound due to its corrosive and toxic nature.

References

An In-depth Technical Guide to the Physicochemical Properties of Dicyclohexylamine for Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclohexylamine (DCHA) is a secondary amine with the chemical formula (C₆H₁₁)₂NH.[1] It is a versatile organic compound widely utilized as a chemical intermediate in various industrial applications.[2] In the realm of synthesis, DCHA serves as a crucial precursor for the production of rubber vulcanization accelerators, antioxidants for plastics and rubber, and vapor phase corrosion inhibitors.[3] Its basic nature also makes it a valuable reagent for the formation of crystalline salts with N-protected amino acids, facilitating their purification.[4] Furthermore, it finds application as a catalyst for flexible polyurethane foams and in the manufacturing of agrochemicals and textile chemicals.[2]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound relevant to its application in chemical synthesis. It includes tabulated data for easy reference, detailed experimental protocols for property determination, and logical workflow diagrams to illustrate its role in specific applications.

Physicochemical Properties

This compound is a colorless to pale yellow oily liquid at room temperature, often characterized by a fishy or amine-like odor.[5][6] Commercial samples may appear yellow and tend to darken upon standing.[5] It is a strong organic base.[4]

Physical and Chemical Constants

The fundamental physical and chemical properties of this compound are summarized in the table below. These parameters are critical for designing and optimizing synthetic procedures, including reaction temperature, pressure, and solvent selection.

| Property | Value | References |

| Molecular Formula | C₁₂H₂₃N | [5][7] |

| Molecular Weight | 181.32 g/mol | [1][2][8] |

| Melting Point | -2 °C to -0.1 °C | [1][7][9] |

| Boiling Point | 255.8 °C to 256 °C at 760 mmHg | [1][5] |

| Density | 0.910 to 0.912 g/cm³ at 20-25 °C | [1][10] |

| pKa | 10.39 to 10.4 at 25 °C | [4][9][11] |

| Flash Point | 96 °C to 121 °C (closed cup) | [5][8][12] |

| Autoignition Temp. | 240 °C to 255 °C | [10] |

| Vapor Pressure | 0.04 hPa to 0.056 mmHg at 25 °C | [10][12] |

| Refractive Index (n₂₀/D) | 1.4823 to 1.484 | [1][4] |

| Appearance | Colorless to pale yellow liquid | [5][13] |

| Odor | Fishy, amine-like | [5] |

Solubility Profile

The solubility of this compound is a key factor in its application as a reagent and solvent in synthesis. It is sparingly soluble in water but demonstrates good solubility in a range of common organic solvents.

| Solvent | Solubility | References |

| Water | 0.8 g/L to 1 g/L at 20-25 °C | [8][9][12] |

| Ethanol | Soluble | [6][8][9] |

| Ether | Soluble | [6][8][9] |

| Acetone | Soluble | [2][8] |

| Benzene | Soluble | [6][9] |

| Chloroform | Readily dissolves | [14] |

| Other Organic Solvents | Miscible with most | [8][15] |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound in reaction mixtures and as a final product.

| Spectrum Type | Key Peaks / Shifts (δ) | References |

| Infrared (IR) | The IR spectrum indicates the presence of rotational isomers. Key absorptions are characteristic of N-H and C-H stretching and bending vibrations. | [16][17][18] |

| ¹H NMR (400 MHz, CDCl₃) | δ 2.55 (m, 2H, CH-N), 1.86 (m, 4H), 1.71 (m, 4H), 1.61 (m, 2H), 1.25 (m, 6H), 1.15 (m, 4H), 1.02 (m, 2H), 0.7 (br s, 1H, NH) | [19] |

| ¹³C NMR | Signals corresponding to the different carbon environments in the cyclohexyl rings. | [20][21] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point is determined by observing the temperature range over which the solid-to-liquid phase transition occurs.

-

Sample Preparation: A small amount of dry, powdered this compound (if solidified) is loaded into a capillary tube to a height of 2-3 mm.[8] The tube is tapped gently to pack the sample at the sealed bottom.[8]

-

Apparatus: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Thiele tube).

-

Heating: The sample is heated rapidly to about 15-20 °C below the expected melting point, then the heating rate is slowed to 1-2 °C per minute.[8]

-

Measurement: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. For a pure compound, this range is typically narrow (0.5-1.0 °C).

Boiling Point Determination (Micro Scale Method)

This method is suitable for small sample volumes and provides an accurate boiling point.[22]

-

Setup: A few milliliters of this compound are placed in a small test tube or fusion tube with a boiling chip.[22][23] A thermometer is positioned with its bulb above the liquid surface to measure the vapor temperature.[22] A smaller capillary tube, sealed at one end, is inverted and placed inside the test tube.[23]

-

Heating: The apparatus (often a Thiele tube or an aluminum block) is heated gently.[17][23] A continuous and rapid stream of bubbles will emerge from the inverted capillary as the liquid boils and its vapor displaces the air inside the capillary.[17]

-

Measurement: Heating is discontinued. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[17] This is the temperature where the external pressure equals the vapor pressure of the substance.[14]

Density Determination (Pycnometer or Volumetric Method)

The density is determined by measuring the mass of a known volume of the liquid.[5]

-

Mass of Empty Container: The mass of a clean, dry measuring cylinder or pycnometer is accurately measured using an analytical balance.[2][3]

-

Mass of Liquid: A precise volume of this compound (e.g., 20 cm³) is added to the container.[3] The total mass of the container and the liquid is then measured.[3]

-

Calculation: The mass of the liquid is found by subtracting the mass of the empty container.[3] The density is calculated by dividing the mass of the liquid by its volume (Density = Mass/Volume).[5] The temperature at which the measurement is made should always be recorded.

pKa Determination (Potentiometric Titration)

This method determines the acid dissociation constant by creating a titration curve.[11]

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a water-methanol mixture to ensure solubility.[11] The solution is made acidic (e.g., pH 1.8-2.0) with a standard acid like HCl.[24]

-

Titration: The solution is titrated with a standard solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.[24] The pH of the solution is monitored continuously using a calibrated pH meter after each addition.[24]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added.[19] The pKa is the pH at the half-equivalence point, which corresponds to the inflection point on the curve where half of the amine has been neutralized.[19]

Infrared (IR) Spectroscopy (Neat Sample)

This technique identifies functional groups within the molecule.

-

Sample Preparation: For a liquid sample like this compound, the "neat" sample method is simplest. A single drop of the liquid is placed on the surface of one polished salt (NaCl or KBr) plate.[1][25] A second salt plate is placed on top, creating a thin liquid film between them.[1][25]

-

Data Acquisition: The "sandwiched" plates are placed in the sample holder of an FT-IR spectrometer.[1] A background spectrum (of air) is taken first, followed by the sample spectrum. The instrument records the absorption of infrared radiation at different wavenumbers.[26]

-

Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the bonds within the molecule, allowing for the identification of functional groups.[26]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the structure and chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.[27]

-

Sample Preparation: A small amount of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[28] A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.[29]

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹³C NMR, a proton-decoupled spectrum is usually acquired to simplify the spectrum to single lines for each unique carbon atom.[30]

-

Analysis: The resulting spectra are analyzed based on chemical shifts (peak positions), signal integration (peak areas, for ¹H), and coupling patterns (peak splitting) to elucidate the molecular structure.[30][31]

Applications in Synthesis: Workflows and Mechanisms

This compound plays key roles in various synthetic applications. The following diagrams illustrate two common uses.

Mechanism as a Volatile Corrosion Inhibitor (VCI)

This compound and its salts, like this compound nitrite, are effective volatile corrosion inhibitors (VCIs). They protect metal surfaces in enclosed spaces by transitioning into the vapor phase and then adsorbing onto the metal surface, forming a protective film.[7][9][12]

Caption: Logical workflow of this compound as a Volatile Corrosion Inhibitor (VCI).

Workflow for DCHA Salt Formation with N-Protected Amino Acids

This compound is frequently used to form stable, crystalline salts with N-protected amino acids (e.g., Boc- or Fmoc-amino acids), which are often oils or difficult-to-crystallize solids. This facilitates their purification and handling.[4][32] The free acid can be regenerated before use in peptide synthesis.[32]

Caption: Experimental workflow for the purification of an N-protected amino acid via DCHA salt formation.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 3. wjec.co.uk [wjec.co.uk]

- 4. davjalandhar.com [davjalandhar.com]

- 5. mt.com [mt.com]

- 6. homework.study.com [homework.study.com]

- 7. onepetro.org [onepetro.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. content.ampp.org [content.ampp.org]

- 10. westlab.com [westlab.com]

- 11. enamine.net [enamine.net]

- 12. researchgate.net [researchgate.net]

- 13. This compound Nitrite as Volatile Corrosion Inhibitor for Steel in Polluted Environments | Semantic Scholar [semanticscholar.org]

- 14. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. 3.2. pKa Analysis [bio-protocol.org]

- 17. uomus.edu.iq [uomus.edu.iq]

- 18. mdpi.com [mdpi.com]

- 19. benchchem.com [benchchem.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. mdpi.com [mdpi.com]

- 22. chemconnections.org [chemconnections.org]

- 23. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 24. creative-bioarray.com [creative-bioarray.com]

- 25. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 26. ursinus.edu [ursinus.edu]

- 27. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 28. books.rsc.org [books.rsc.org]

- 29. pubsapp.acs.org [pubsapp.acs.org]

- 30. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 31. researchgate.net [researchgate.net]

- 32. bachem.com [bachem.com]

A Technical Guide to the Physicochemical Properties of Dicyclohexylamine

Dicyclohexylamine, a secondary amine, is a versatile chemical intermediate utilized in a wide array of industrial applications, including the synthesis of corrosion inhibitors, rubber vulcanization accelerators, and agricultural chemicals.[1][2] This guide provides an in-depth overview of its fundamental physicochemical properties, focusing on its molecular formula and weight, and outlines a standard analytical workflow for their determination.

Core Molecular and Physical Properties

This compound is a colorless to pale yellow liquid characterized by a distinct amine-like, fishy odor.[1][3] It is sparingly soluble in water but miscible with many common organic solvents.[3] The key molecular identifiers for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₃N | [3][4][5] |

| Linear Formula | (C₆H₁₁)₂NH | [6] |

| Molecular Weight | 181.32 g/mol | [3][4][5][6] |

| CAS Number | 101-83-7 | [4][5][6] |

Experimental Determination of Molecular Formula and Weight

The determination of a compound's molecular formula and weight is a foundational step in chemical analysis. It typically involves a two-step experimental approach: elemental analysis to determine the empirical formula and mass spectrometry to ascertain the precise molecular weight.

The logical flow for identifying the molecular formula and weight of an unknown sample, such as this compound, is depicted in the following diagram.

Caption: Workflow for Molecular Formula and Weight Determination.

-

Elemental Analysis (EA):

-

Objective: To determine the mass percentage of carbon (C), hydrogen (H), and nitrogen (N) in the this compound sample.

-

Protocol: A precisely weighed sample of this compound is combusted in a high-temperature furnace with excess oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are passed through a series of traps or a gas chromatography column to separate them. Detectors, such as thermal conductivity detectors, quantify the amount of each gas. These quantities are then used to calculate the percentage composition of each element in the original sample. From these percentages, the simplest whole-number ratio of atoms is derived, yielding the empirical formula.

-

-

Mass Spectrometry (MS):

-

Objective: To determine the exact molecular weight of this compound.

-

Protocol: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and ionized. The resulting ions are accelerated by an electric field and deflected by a magnetic field. The degree of deflection depends on the mass-to-charge ratio (m/z) of the ions. A detector measures the abundance of ions at each m/z value. The peak with the highest m/z value typically corresponds to the intact molecule (molecular ion, M+), providing its molecular weight. For this compound, this would be observed at approximately m/z = 181.32.

-

-

Molecular Formula Confirmation:

-

Objective: To confirm that the empirical formula is the true molecular formula.

-

Protocol: The molecular weight of the empirical formula (calculated from the elemental analysis results) is calculated. This empirical formula weight is then compared to the molecular weight obtained from mass spectrometry. The ratio of the experimental molecular weight to the empirical formula weight should be a whole number. For this compound, the mass of the empirical formula (C₁₂H₂₃N) is 181.32 u. This matches the molecular weight from mass spectrometry, confirming that the empirical formula is also the molecular formula.

-

References

- 1. Chemical Properties and Uses of this compound - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 2. This compound | 101-83-7 [chemicalbook.com]

- 3. This compound: properties and applications_Chemicalbook [chemicalbook.com]

- 4. This compound (DCHA) - Alkyl Amines Chemicals Limited [alkylamines.com]

- 5. scbt.com [scbt.com]

- 6. ジシクロヘキシルアミン 99% | Sigma-Aldrich [sigmaaldrich.com]

Synthesis of Dicyclohexylamine via Aniline Hydrogenation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of dicyclohexylamine (DCHA) through the catalytic hydrogenation of aniline. This compound is a crucial intermediate in the pharmaceutical and chemical industries, primarily utilized as a corrosion inhibitor, a vulcanization accelerator, and a precursor for various organic syntheses. This document details the reaction mechanisms, catalyst systems, and experimental protocols involved in this synthetic transformation. Quantitative data from various studies are summarized for comparative analysis, and key experimental workflows and reaction pathways are visualized to facilitate a deeper understanding of the process.

Introduction

The catalytic hydrogenation of aniline is a fundamental process in industrial chemistry for the production of both cyclohexylamine (CHA) and this compound. The reaction involves the reduction of the aromatic ring of aniline using molecular hydrogen in the presence of a metal catalyst. While the primary product is often cyclohexylamine, the formation of the secondary amine, this compound, can be significant and, in some cases, the desired outcome. The selectivity towards DCHA is influenced by a variety of factors including the choice of catalyst, reaction temperature, pressure, and the presence of additives.

Reaction Pathways

The hydrogenation of aniline to this compound proceeds through a series of interconnected reactions. The primary pathway involves the initial hydrogenation of aniline to form cyclohexylamine. Subsequently, cyclohexylamine can react with either unreacted aniline or another molecule of cyclohexylamine to ultimately form this compound. An important intermediate in this process is N-phenylcyclohexylamine, which is formed from the condensation of aniline and cyclohexylamine, followed by hydrogenation.

Catalyst Systems

The choice of catalyst is paramount in directing the selectivity of aniline hydrogenation towards this compound. While various transition metals exhibit catalytic activity, rhodium, nickel, and palladium are the most commonly employed.

-

Rhodium-based Catalysts: Supported rhodium catalysts, particularly on alumina (Rh/Al₂O₃), are highly effective for aniline hydrogenation. They can be tuned to favor the formation of either cyclohexylamine or this compound depending on the reaction conditions[1].

-

Nickel-based Catalysts: Nickel catalysts are known to promote the formation of secondary amines, making them suitable for the synthesis of this compound[2]. The reaction can be conducted in the vapor phase over a nickel catalyst, followed by fractional condensation to isolate the product[3].

-

Palladium-based Catalysts: Palladium catalysts, often supported on carbon (Pd/C), are also utilized. The presence of additives, such as phenol, can influence the product distribution in reactions using palladium catalysts[4].

Experimental Protocols

The following protocols are representative examples of the synthesis of this compound from aniline using different catalytic systems.

Vapor-Phase Hydrogenation using a Rhodium on Alumina Catalyst

This procedure is adapted from a gas-phase hydrogenation process[1].

Materials:

-

Aniline

-

Hydrogen gas

-

Rhodium on alumina (Rh/Al₂O₃) catalyst (e.g., 5 wt% Rh)

-

Glass beads and ceramic packing material

Equipment:

-

Vertical flow-type reactor

-

Motorized syringe pump

-

Gas chromatograph for product analysis

Procedure:

-

Pack the vertical flow reactor with a pre-weighed amount of the Rh/Al₂O₃ catalyst (e.g., ~0.3 g), placing it between layers of glass beads and ceramic packing materials.

-

Pre-reduce the catalyst in a stream of hydrogen at 673 K for 3 hours.

-

Set the reactor temperature to the desired value (e.g., 423-473 K).

-

Introduce a constant flow of hydrogen gas, serving as both reactant and carrier gas (e.g., 0.265 mol/h).

-

Feed aniline into the top of the reactor at a fixed rate using a motorized syringe pump.

-

Collect the product mixture at the reactor outlet and analyze the composition using a gas chromatograph to determine the conversion of aniline and the selectivity for this compound.

-

The catalyst can be regenerated by heating in a hydrogen atmosphere at 673 K for 3 hours.

Liquid-Phase Hydrogenation using a Palladium on Carbon Catalyst in the Presence of Phenol

This protocol is based on a patented method for producing this compound[4].

Materials:

-

Aniline (2 mols, 186.2 g)

-

Phenol (2 mols, 188.2 g)

-

5% Palladium on activated carbon catalyst (7.5 g)

-

Hydrogen gas

Equipment:

-

High-pressure autoclave

-

Heating and stirring apparatus

-

Filtration system

Procedure:

-

Charge the autoclave with aniline, phenol, and the palladium on carbon catalyst.

-

Seal the autoclave and connect it to a hydrogen gas cylinder.

-

Pressurize the autoclave with hydrogen to 200 pounds per square inch gauge.

-

Heat the reaction mixture to 175-180 °C while stirring.

-

Maintain the hydrogen pressure and temperature for the duration of the reaction, monitoring hydrogen uptake.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

The crude product can then be purified by distillation to isolate this compound.

Data Presentation

The following tables summarize quantitative data from various studies on the synthesis of this compound from aniline hydrogenation.

Table 1: Hydrogenation of Aniline and Phenol Mixture with Palladium Catalyst [4]

| Parameter | Value |

| Aniline | 2 mols |

| Phenol | 2 mols |

| Catalyst | 7.5 g of 5% Pd on activated carbon |

| Temperature | 175-180 °C |

| Pressure | 200 psi |

| Yield of this compound | 33% of theoretical |

| Yield of Cyclohexylamine | 35% of theoretical |

| Yield of Cyclohexanol | 24% of theoretical |

Table 2: Vapor-Phase Hydrogenation of Aniline with Rhodium on Alumina Catalyst [1]

| Catalyst (wt% Rh on Al₂O₃) | Metal Area (m²/g) | Aniline Conversion (%) | Selectivity to DCHA (%) | Selectivity to CHA (%) |

| 0.5 | 1.8 | ~85 | ~70 | ~20 |

| 1.0 | 3.2 | ~90 | ~70 | ~20 |

| 3.0 | 4.5 | ~92 | ~70 | ~20 |

| 5.0 | 5.8 | ~95 | ~70 | ~20 |

| 7.0 | 6.5 | ~96 | ~70 | ~20 |

Table 3: Hydrogenation of Aniline with Nickel Catalyst [5]

| Catalyst | Temperature (°C) | Aniline Conversion (%) | Yield of DCHA (%) | Yield of CHA (%) |

| Nickel on γ-Al₂O₃ | 180 | 100 | ~50 | ~50 |

Experimental Workflow Visualization

The general workflow for the synthesis and analysis of this compound from aniline hydrogenation can be visualized as follows:

Conclusion

The synthesis of this compound from aniline hydrogenation is a versatile process that can be controlled to favor the formation of the desired secondary amine. The selection of an appropriate catalyst system, such as rhodium, nickel, or palladium-based catalysts, along with the optimization of reaction conditions, are critical for achieving high yields and selectivity. This guide provides a foundational understanding and practical protocols for researchers and professionals engaged in the synthesis of this important chemical intermediate. Further research into novel catalyst formulations and process optimization can lead to more efficient and sustainable methods for this compound production.

References

- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 2. researchgate.net [researchgate.net]

- 3. EP0778261A1 - Process for the preparation of a cyclohexylamine and this compound mixture - Google Patents [patents.google.com]

- 4. US2571016A - Production of this compound - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of Dicyclohexylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of dicyclohexylamine in various organic solvents. Due to a notable scarcity of precise quantitative solubility data in publicly accessible literature, this document focuses on providing a robust and detailed experimental protocol for determining these values. This allows research and drug development professionals to generate the specific data required for their applications.

Introduction to this compound and its Solubility

This compound (DCHA), a secondary amine with the chemical formula (C₆H₁₁)₂NH, is a colorless to pale yellow liquid with a characteristic amine odor. It serves as a crucial intermediate in various industrial applications, including the synthesis of corrosion inhibitors, rubber vulcanization accelerators, and pharmaceuticals. Understanding its solubility in a range of organic solvents is paramount for process design, reaction optimization, purification, and formulation development.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a significant lack of specific quantitative data for the solubility of this compound in a broad spectrum of organic solvents. Most sources describe its solubility in qualitative terms. For instance, it is reported to be soluble or miscible in ethanol, ether, benzene, and acetone.[1][2] It is also described as being soluble in oxygenated solvents.[2] Its solubility in water is low, cited as 0.8 g/L at 20°C.[3]

To facilitate further research and provide a framework for data collection, the following tables are presented. Researchers are encouraged to populate these tables with their experimentally determined data.

Table 1: Solubility of this compound in Alcohols

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | |||

| Ethanol | |||

| n-Propanol | |||

| Isopropanol | |||

| n-Butanol |

Table 2: Solubility of this compound in Ketones

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Acetone | |||

| Methyl Ethyl Ketone |

Table 3: Solubility of this compound in Ethers

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Diethyl Ether | |||

| Tetrahydrofuran (THF) |

Table 4: Solubility of this compound in Esters

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Ethyl Acetate |

Table 5: Solubility of this compound in Hydrocarbons

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| n-Hexane | |||

| Toluene | |||

| Benzene |

Table 6: Solubility of this compound in Halogenated Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Dichloromethane | |||

| Chloroform |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of this compound solubility in organic solvents, primarily based on the isothermal saturation method followed by gravimetric analysis. This method is robust and can be adapted for various solvent-solute systems.

Principle

A saturated solution of this compound in the chosen organic solvent is prepared by allowing the mixture to reach equilibrium at a constant temperature. A known volume of the saturated supernatant is then carefully separated, and the solvent is evaporated. The mass of the remaining this compound is measured to determine the solubility.

Materials and Equipment

-

This compound (high purity, >99%)

-

Organic solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Glass vials with airtight seals

-

Volumetric flasks (Class A)

-

Pipettes (Class A)

-

Syringe filters (chemically compatible with the solvent)

-

Analytical balance (readable to at least 0.1 mg)

-

Rotary evaporator or a gentle stream of inert gas (e.g., nitrogen) for solvent evaporation

-

Drying oven

Experimental Procedure

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass vial. The presence of a distinct second liquid phase (undissolved this compound) should be visible.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. A typical duration is 24-48 hours. It is advisable to perform preliminary experiments to determine the optimal equilibration time for each solvent system.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, cease agitation and allow the vial to stand undisturbed in the constant temperature bath for at least 4 hours to allow for complete phase separation.

-

Carefully withdraw a known volume (e.g., 5 or 10 mL) of the clear supernatant (the solvent saturated with this compound) using a pre-warmed or pre-cooled pipette to the experimental temperature to avoid any temperature-induced precipitation.

-

Immediately filter the withdrawn sample through a chemically compatible syringe filter into a pre-weighed, dry volumetric flask. This step is crucial to remove any micro-droplets of undissolved this compound.

-

-

Gravimetric Analysis:

-

Record the exact mass of the flask containing the filtered saturated solution.

-

Carefully evaporate the solvent from the flask. A rotary evaporator is recommended for efficient and controlled solvent removal. Alternatively, a gentle stream of an inert gas can be used.

-

Once the solvent is fully evaporated, place the flask in a drying oven at a temperature well below the boiling point of this compound (256 °C) until a constant mass is achieved. This ensures the complete removal of any residual solvent.

-

Allow the flask to cool to room temperature in a desiccator before reweighing.

-

Calculation of Solubility

The solubility can be calculated using the following formulas:

-

Solubility in g/100 mL:

-

Solubility = (Mass of this compound / Volume of Supernatant Withdrawn) × 100

-

-

Molar Solubility (mol/L):

-

Molar Solubility = (Mass of this compound / Molecular Weight of this compound) / Volume of Supernatant Withdrawn in Liters

-

(Molecular Weight of this compound = 181.32 g/mol )

-

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of this compound solubility in an organic solvent.

Caption: Experimental workflow for determining this compound solubility.

Conclusion

While quantitative data on the solubility of this compound in a wide array of organic solvents is not extensively documented, this guide provides a comprehensive and reliable experimental protocol for its determination. By following the outlined isothermal saturation and gravimetric analysis method, researchers and professionals in drug development and other chemical industries can accurately ascertain the solubility parameters essential for their work. The provided tables serve as a template for the systematic collection and reporting of this critical physicochemical property.

References

An In-depth Technical Guide to the pKa, Basicity, and Synthetic Utility of Dicyclohexylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclohexylamine (DCHA), a secondary aliphatic amine, is a versatile organic compound with significant applications across the chemical and pharmaceutical industries. Its utility is fundamentally linked to its basicity, which is quantified by its pKa value. This technical guide provides a comprehensive overview of the pKa and basicity of this compound, detailed experimental protocols for their determination, and an exploration of its role as a key intermediate and catalyst in organic synthesis, particularly in pathways relevant to drug development.

Physicochemical Properties and Basicity of this compound

This compound is a colorless to pale yellow liquid characterized by a distinct fishy, amine-like odor. It is sparingly soluble in water but miscible with most organic solvents. As a secondary amine, the lone pair of electrons on the nitrogen atom readily accepts a proton, rendering it a strong organic base.

The basicity of this compound is a critical parameter influencing its reactivity and applications. It readily forms salts with both inorganic and organic acids.[1] This strong basic character is quantitatively expressed by the pKa of its conjugate acid, the dicyclohexylammonium ion.

pKa Value

The pKa value is the negative logarithm of the acid dissociation constant (Ka) of the conjugate acid of the amine. A higher pKa value indicates a stronger base. Multiple sources consistently report the pKa of this compound to be approximately 10.4 at 25°C .[2]

Table 1: Quantitative Data for this compound

| Property | Value | Reference(s) |

| pKa | ~10.4 (at 25°C) | [2] |

| Molecular Formula | C₁₂H₂₃N | [1] |

| Molecular Weight | 181.32 g/mol | [1] |

| Boiling Point | 255.8 °C | [1] |

| Melting Point | -0.1 °C | [1] |

| Density | 0.912 g/cm³ | [1] |

| Water Solubility | 0.8 g/L | [1] |

Experimental Protocols for pKa Determination

Accurate determination of the pKa value is crucial for understanding and optimizing reactions involving this compound. The two most common and reliable methods are potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy.

Potentiometric Titration

This is a highly accurate and widely used method for pKa determination. It involves the gradual addition of a titrant (a strong acid) to a solution of the amine while monitoring the pH.

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of this compound (e.g., 0.01 M) in deionized water. Due to its limited water solubility, a co-solvent such as methanol or ethanol may be required.

-

Prepare a standardized solution of a strong acid titrant, typically hydrochloric acid (e.g., 0.1 M).

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

-

Titration Procedure:

-

Place a known volume of the this compound solution into a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode into the solution.

-

Add the HCl titrant in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration until the pH has dropped significantly, well past the equivalence point.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of HCl added to generate a titration curve.

-

The equivalence point is the point of steepest inflection on the curve.

-

The pKa is equal to the pH at the half-equivalence point (the point where half of the this compound has been neutralized).

-

Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

-

¹H NMR Spectroscopy

NMR spectroscopy can determine pKa values by monitoring the chemical shift of protons adjacent to the nitrogen atom as a function of pH. The chemical shift of these protons is sensitive to the protonation state of the amine.

Methodology:

-

Sample Preparation:

-

Prepare a series of solutions of this compound in a suitable deuterated solvent (e.g., D₂O with a co-solvent if necessary) across a range of pD values (the equivalent of pH in D₂O).

-

The pD can be adjusted by adding small amounts of DCl or NaOD.

-

The pD of each sample should be accurately measured using a pH meter calibrated for D₂O (pD = pH reading + 0.4).

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum for each sample at a constant temperature.

-

Identify the proton signal(s) that show a significant change in chemical shift with varying pD. For this compound, this would be the protons on the carbons alpha to the nitrogen.

-

-

Data Analysis:

-

Plot the chemical shift (δ) of the selected proton(s) as a function of pD. This will generate a sigmoidal curve.

-